VU0405601

Description

Overview of Cardiotoxicity and Drug-Induced Arrhythmias in Pharmaceutical Development

Drug-induced arrhythmias are a major safety concern that can lead to the withdrawal of otherwise promising drug candidates or restrictions on the use of approved medications drughunter.comoup.comnih.gov. These arrhythmias often arise from the disruption of normal cardiac electrical activity, which is tightly regulated by the flow of ions through various ion channels in cardiomyocytes evotec.com.

Significance of hERG Channel Inhibition in Drug Safety

The hERG channel is responsible for the rapid delayed rectifier potassium current (IKr), a key component of the cardiac action potential's repolarization phase numberanalytics.comevotec.comresearchgate.net. Inhibition of the hERG channel slows down repolarization, leading to a prolongation of the QT interval on the electrocardiogram numberanalytics.commdpi.com. This QT prolongation is a surrogate marker for an increased risk of a life-threatening ventricular arrhythmia known as Torsade de Pointes (TdP) numberanalytics.comdrughunter.commdpi.com. Consequently, assessing a drug candidate's potential to inhibit the hERG channel is a standard and crucial step in preclinical safety evaluation, as mandated by regulatory guidelines such as the ICH S7B researchgate.netmdpi.com. Numerous drugs have been withdrawn from the market or had their use restricted due to hERG-related cardiotoxicity numberanalytics.comdrughunter.commdpi.com.

Consequences of hERG Inhibition: Acquired Long QT Syndrome (aLQTS) and Torsade de Pointes (TdP)

Inhibition of the hERG channel is the most common cause of acquired Long QT Syndrome (aLQTS), a condition characterized by a prolonged QT interval that is not due to a genetic mutation researchgate.netjci.org. This prolonged repolarization can create an unstable electrical environment in the heart, making it susceptible to early afterdepolarizations (EADs) and the development of TdP, a polymorphic ventricular tachycardia that can degenerate into ventricular fibrillation and sudden cardiac death numberanalytics.comdrughunter.comoup.comjci.org. While hERG inhibition is a primary driver, the risk of TdP is also influenced by other factors, including the degree of hERG block, individual genetic predispositions, and concomitant conditions or medications numberanalytics.comoup.comjci.org.

Emergence of Allosteric Modulators and Channel Activators as Therapeutic Strategies

Given the significant challenges posed by hERG channel inhibition, there is considerable interest in developing strategies to mitigate this risk drughunter.com. One emerging approach involves the use of allosteric modulators and channel activators drughunter.comnih.gov. Unlike traditional pore-blocking inhibitors, allosteric modulators bind to a site on the channel protein distinct from the central ion-conducting pore numberanalytics.comnih.govpatsnap.com. This binding can induce conformational changes that alter the channel's function, either positively (activation/facilitation) or negatively (inhibition/reduction of affinity for pore blockers) numberanalytics.comnih.govpatsnap.com.

hERG channel activators, which enhance the channel's activity, have been explored as potential therapeutic agents to normalize the QT interval in both congenital and acquired long QT syndromes nih.govpatsnap.comahajournals.org. By increasing potassium flow, these compounds could counteract the repolarization delay caused by hERG inhibition or genetic mutations nih.govpatsnap.com. Allosteric modulators that reduce the affinity of pore-blocking drugs for the hERG channel represent another promising strategy to prevent drug-induced arrhythmias nih.govahajournals.orgnih.gov.

Historical Context of VU0405601 Discovery and Initial Characterization

The compound this compound emerged from research efforts aimed at identifying small molecules that could mitigate the effects of hERG channel inhibition nih.govnih.govresearchgate.net. Its discovery and initial characterization were significant steps in exploring alternative pharmacological interventions for hERG-related cardiotoxicity nih.govnih.gov.

High-Throughput Screening Methodology for Identification

This compound was identified through a high-throughput screening (HTS) assay nih.govnih.govresearchgate.net. This methodology involves rapidly testing large libraries of compounds for a specific biological activity ionbiosciences.compnas.org. In the case of this compound, the screening assay was designed to identify agents that could diminish the block of the hERG channel by known inhibitors, specifically by increasing the IC70 of dofetilide (B1670870), a well-characterized hERG blocker nih.govnih.govresearchgate.net.

The HTS campaign successfully identified this compound as a compound with the desired activity nih.govnih.govresearchgate.net. Subsequent characterization using techniques such as patch clamp analysis in hERG-expressing cells and studies in isolated cardiac tissue provided further insights into its mechanism of action and potential to protect against drug-induced arrhythmias nih.govnih.govresearchgate.net. Research indicated that this compound could increase the IC50 of dofetilide, suggesting it reduced the sensitivity of hERG to this blocker nih.govnih.govresearchgate.net.

Initial research findings related to this compound's effect on dofetilide binding affinity are summarized in the table below:

| Compound | Effect on Dofetilide IC50 (nM) | Reference |

| Dofetilide | 38.7 | nih.govnih.govresearchgate.net |

| This compound | 76.3 (in presence of this compound) | nih.govnih.govresearchgate.net |

Further studies suggested that this compound mitigates the effects of hERG blockers from the extracellular aspect, primarily by reducing inactivation, and acts as a hERG agonist on its own at higher concentrations nih.govresearchgate.netresearchgate.net. Structure-activity relationship studies around this compound highlighted the importance of a 3-pyridiyl and a naphthyridine ring system for its activity in preventing hERG inhibition by multiple compounds nih.govnih.govresearchgate.net.

Structure

2D Structure

3D Structure

Properties

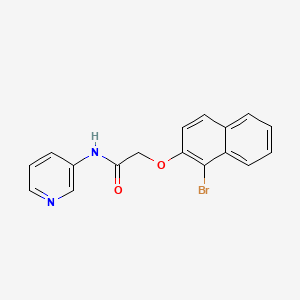

IUPAC Name |

2-(1-bromonaphthalen-2-yl)oxy-N-pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O2/c18-17-14-6-2-1-4-12(14)7-8-15(17)22-11-16(21)20-13-5-3-9-19-10-13/h1-10H,11H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLRAGBPCSOJNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712325-30-9 | |

| Record name | 712325-30-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Mechanisms of Vu0405601 Action on Ion Channels

VU0405601 as a hERG (Kv11.1) Channel Agonist

This compound is a potent activator of the Kv11.1 channel, commonly known as the human Ether-à-go-go-Related Gene (hERG) channel. medchemexpress.com This channel is critical for cardiac repolarization, and its modulation by compounds like this compound has significant implications for cardiac electrophysiology. This compound functions as a hERG agonist by increasing both test pulse and tail current amplitudes. medchemexpress.comnih.gov

This compound enhances hERG current amplitudes in a concentration-dependent manner. Whole-cell patch clamp analyses on hERG-expressing HEK cells have demonstrated that this compound increases both the activating (test pulse) and tail currents. nih.gov For instance, a concentration of 50 μM this compound has been shown to increase the outward currents through the hERG channel without affecting the inward currents. nih.govresearchgate.net

Table 1: Effect of this compound on hERG Current

| Concentration | Effect on Current Amplitude | Cell Type | Reference |

| 50 μM | Increased outward current | hERG-HEK cells | nih.gov |

| 5 μM | Protects cardiac tissue from dofetilide-induced ventricular tachycardia | Cardiac tissue | medchemexpress.com |

The hERG channel is characterized by unusual gating kinetics, including slow activation and deactivation. nih.govfrontiersin.orgresearchgate.net These slow kinetics are crucial for the channel's role in cardiac action potential repolarization. nih.govfrontiersin.orgresearchgate.net this compound has been shown to modulate these kinetics. While the primary effect of some hERG activators is to slow the deactivation (closure) of the channel's activation gate, this compound's detailed impact on activation and deactivation rates requires further specific elucidation in comparative studies. nih.gov However, its agonistic activity inherently involves influencing the conformational states of the channel related to activation and deactivation.

A key feature of the hERG channel is its rapid and voltage-dependent C-type inactivation, which occurs more quickly than its activation. nih.govfrontiersin.org This rapid inactivation is a critical physiological process. uchicago.edunih.gov this compound primarily mitigates the effects of hERG blockers by reducing this inactivation. nih.gov This action is particularly significant as many clinically relevant hERG inhibitors act at an inner pore site, and their blocking effect can be dependent on the channel's inactivation state. nih.govnih.gov By reducing inactivation, this compound can counteract the effects of such blockers.

Allosteric Modulation of hERG Channel Activity by this compound

This compound acts as a potent allosteric modulator of the Kv11.1 (hERG) channel. This means it binds to a site on the channel that is distinct from the primary (orthosteric) binding site for endogenous ligands or other drugs.

Research, including radioligand experiment assays, has identified this compound as an agonist that acts as a negative allosteric modulator of hERG high-affinity pharmacological blockade. nih.gov This indicates that its binding site is separate from the canonical binding site for many hERG inhibitors. nih.gov This distinction is crucial as it suggests that this compound does not directly compete with these inhibitor molecules for the same binding location. nih.gov

This compound has been demonstrated to reduce the sensitivity of the hERG channel to inhibitors. It achieves this by altering the binding affinity of inhibitory compounds. For example, in the presence of this compound, the concentration of dofetilide (B1670870) required to cause 50% inhibition (IC50) of the hERG current increased from 38.7 nM to 76.3 nM. medchemexpress.comnih.govresearchgate.net A similar effect was observed with the inhibitor droperidol (B1670952), where the IC50 was shifted from 0.35 µM to 48 µM in the presence of this compound. researchgate.net This demonstrates that this compound allosterically reduces the potency of these hERG channel blockers.

Table 2: Influence of this compound on the IC50 of hERG Inhibitors

| Inhibitor | IC50 (without this compound) | IC50 (with this compound) | Reference |

| Dofetilide | 38.7 nM | 76.3 nM | medchemexpress.comnih.govresearchgate.net |

| Droperidol | 0.35 µM | 48 µM | researchgate.net |

Mechanistic Insights into Allosteric Modulation

The mechanism by which this compound alleviates hERG inhibition is allosteric. nih.gov Rather than competing directly with blockers for their binding site within the channel's inner pore, this compound binds to a different, allosteric site. This binding event induces a conformational change in the channel that reduces the affinity or efficacy of the primary blockers. A key aspect of this allosteric modulation is the effect on channel gating, specifically by reducing the rate of channel inactivation. nih.gov Many hERG blockers exhibit higher affinity for the inactivated state of the channel; by stabilizing the open state or hindering the transition to the inactivated state, this compound effectively reduces the potency of these inhibitors.

Evidence strongly indicates that this compound interacts with the hERG channel from the extracellular side. nih.gov This is a critical distinction, as most clinically relevant small-molecule hERG inhibitors access their binding sites from the intracellular aspect of the channel, within the central cavity below the selectivity filter. nih.gov The extracellular binding site of this compound means it does not directly compete with these pore-blocking drugs. Instead, its binding to the external vestibule of the channel allosterically modulates the gating machinery, which in turn diminishes the inhibitory effects of the internally-binding drugs. nih.gov

Preclinical Pharmacological and Electrophysiological Investigations of Vu0405601

In Vitro Cardioprotective Efficacy

Preclinical studies have explored the in vitro cardioprotective efficacy of VU0405601, focusing on its effects in cellular models relevant to cardiac electrophysiology and drug-induced arrhythmias.

Studies in hERG-Expressing HEK Cells

Studies utilizing human embryonic kidney 293 (HEK293) cells stably overexpressing the human KCNH2 gene (hERG-HEK cells) have been instrumental in characterizing the direct effects of this compound on the hERG channel. ahajournals.orgnih.govahajournals.orgresearchgate.netnih.gov

Whole-cell patch clamp analysis in hERG-HEK cells has demonstrated that this compound acts as a hERG agonist. nih.govahajournals.org Application of this compound increased both activating (test pulse at +10 mV) and tail current amplitudes (at -50 mV). nih.gov At a concentration of 50 µM, this compound selectively increased outward currents through the hERG channel. nih.gov

Furthermore, this compound modifies the biophysical properties of hERG currents. It shifts the voltage dependence of activation, with the half-maximal activation voltage (V½) shifting from -9.8 ± 3.4 mV in controls to -23.6 ± 2.5 mV with 50 µM this compound (p < 0.005). nih.gov this compound also accelerates activation kinetics, decreasing the time constant from 899.7 ± 294.2 ms (B15284909) to 258.2 ± 47.1 ms. nih.gov The compound also affects the voltage dependence of inactivation, shifting the V½ of inactivation from -48.8 ± 1.7 mV to -64.6 ± 3.7 mV. nih.gov

Importantly, studies have shown that this compound can mitigate the inhibitory effects of known hERG blockers. This compound increased the IC50 of dofetilide (B1670870), a well-characterized hERG inhibitor, from 38.7 nM to 76.3 nM. medchemexpress.comnih.gov It also increased the IC50 of droperidol (B1670952) from 0.35 µM to 48 µM. nih.gov This suggests that this compound reduces the sensitivity of hERG to inhibition by multiple blockers. nih.gov

| Parameter | Control (hERG-HEK cells) | 50 µM this compound (hERG-HEK cells) | Significance (p-value) |

|---|---|---|---|

| V½ of Activation (mV) | -9.8 ± 3.4 | -23.6 ± 2.5 | < 0.005 |

| Activation Time Constant (ms) | 899.7 ± 294.2 | 258.2 ± 47.1 | Not specified |

| V½ of Inactivation (mV) | -48.8 ± 1.7 | -64.6 ± 3.7 | Not specified |

| hERG Blocker | IC50 Alone | IC50 with this compound |

|---|---|---|

| Dofetilide | 38.7 nM | 76.3 nM |

| Droperidol | 0.35 µM | 48 µM |

Optical Voltage Mapping in Cardiac Myocyte Models

Optical voltage mapping has been employed to assess the effects of this compound in more complex cardiac myocyte models, providing insights into its impact on action potential characteristics. nih.govresearchgate.netuni.lu

Studies in neonatal rat ventricular myocyte (NRVM) monolayers have investigated the effects of compounds, including this compound and related allosteric modulators, on action potential duration (APD) and the incidence of early afterdepolarizations (EADs) induced by hERG blockers. ahajournals.orgnih.govahajournals.orgresearchgate.netnih.govoup.com While some studies primarily highlight the effects of related compounds like LUF7244 in preventing APD prolongation and EADs induced by drugs like astemizole (B1665302) or sertindole, this compound has also been studied in this context. ahajournals.orgahajournals.orgnih.govoup.com

In isolated Langendorff-perfused rabbit hearts, which share similarities with the human heart in terms of cardiac action potential and prominent IKr, optical mapping revealed that dofetilide-induced arrhythmias were reduced after pretreatment with this compound. nih.govahajournals.org At a concentration of 5 µM, this compound did not significantly change APD compared to controls in rabbit hearts. nih.gov However, at a higher concentration (50 µM), this compound decreased the APD50 and APD90 of rabbit ventricular myocytes by 35±6% and 32±4%, respectively. ahajournals.orgahajournals.org

Human stem cell-derived cardiomyocytes (hSC-CMs) represent a valuable model for evaluating drug effects on human cardiac electrophysiology. ahajournals.orgnih.govmoleculardevices.comfrontiersin.orguw.edunih.gov While direct, detailed optical mapping data specifically for this compound in hSC-CMs was not as extensively highlighted in the search results as for other models, related allosteric modulators have been studied in this context. For instance, LUF7244 was shown to inhibit dofetilide-induced EADs in cardiomyocytes derived from human induced pluripotent stem cells. researchgate.net The use of hSC-CMs allows for the assessment of compound effects on action potential shape, duration, and the occurrence of triggered activity like EADs. moleculardevices.com

Prevention of Drug-Induced Action Potential Prolongation and Early Afterdepolarizations (EADs)

A key aspect of this compound's potential cardioprotective efficacy is its ability to prevent or reduce drug-induced action potential prolongation and the occurrence of EADs. ahajournals.orgnih.govresearchgate.net Prolongation of the cardiac action potential, often due to inhibition of the hERG channel, can lead to EADs, which are spontaneous depolarizations occurring during phase 2 or 3 of the action potential. cvphysiology.com EADs can trigger potentially fatal arrhythmias like Torsades de Pointes. ahajournals.orgahajournals.orgcvphysiology.com

This compound has been shown to mitigate the APD-prolonging effect of hERG blockers. In Langendorff-perfused rabbit hearts, pretreatment with 5 µM this compound before exposure to 100 nM dofetilide significantly reduced the incidence of dofetilide-induced ventricular tachycardia. medchemexpress.comnih.gov With dofetilide alone, 10 out of 11 hearts experienced arrhythmias, compared to 2 out of 10 when pretreated with this compound (p = 0.019). nih.gov While 50 µM this compound modestly inhibited the APD-prolonging effect of dofetilide in rabbit ventricular myocytes, related compounds like LUF7244 demonstrated more potent effects in preventing APD prolongation and EADs in NRVMs treated with astemizole or sertindole. ahajournals.orgahajournals.orgnih.govoup.com The mechanism is thought to involve this compound's allosteric modulation of the hERG channel, reducing the affinity or effect of pore-blocking drugs. ahajournals.orgnih.govahajournals.orgnih.gov

| Model System | Proarrhythmic Agent | This compound Concentration | Effect on Arrhythmia Incidence (e.g., Ventricular Tachycardia) |

|---|---|---|---|

| Langendorff-perfused Rabbit Hearts | 100 nM Dofetilide | 5 µM (Pretreatment) | Reduced (10/11 hearts with dofetilide alone vs. 2/10 with this compound pretreatment, p=0.019) nih.gov |

In Vivo Antiarrhythmic Effects of this compound

Preclinical studies have explored the antiarrhythmic effects of this compound in various in vivo models, including isolated Langendorff-perfused rabbit hearts and a chronic atrioventricular block dog model.

Isolated Langendorff-Perfused Rabbit Hearts

The isolated Langendorff-perfused rabbit heart model is a valuable tool for assessing the effects of compounds on cardiac electrophysiology in a controlled environment that maintains tissue architecture and properties. mdpi.comresearchgate.net Studies using this model have provided insights into this compound's ability to counteract drug-induced arrhythmias and modulate action potential duration. researchgate.netnih.govresearchgate.net

Reduction of Dofetilide-Induced Arrhythmias

Dofetilide is a known hERG channel blocker that can induce arrhythmias, specifically Torsades de Pointes, by prolonging the action potential duration (APD). wikipedia.orgmims.comnewdrugapprovals.org Investigations in isolated Langendorff-perfused rabbit hearts have demonstrated that pretreatment with this compound can significantly reduce the incidence of dofetilide-induced arrhythmias. researchgate.netnih.govnewdrugapprovals.orguni.luresearchgate.net

In one study, pretreatment with 5 µM this compound for 30 minutes before perfusion with 100 nM dofetilide protected hearts from paced arrhythmias. researchgate.net While dofetilide alone resulted in arrhythmias in a significant percentage of trials, pretreatment with this compound reduced the incidence considerably, similar to that observed in untreated control hearts. nih.gov

The protective effect of this compound against dofetilide-induced arrhythmias is linked to its ability to allosterically diminish the affinity of dofetilide at the hERG channel. researchgate.netahajournals.org this compound has been shown to increase the IC50 of dofetilide for hERG channel block, indicating a reduced sensitivity of the channel to dofetilide in the presence of this compound. nih.govresearchgate.netresearchgate.net

The following table summarizes representative findings on the reduction of dofetilide-induced arrhythmias by this compound in isolated rabbit hearts:

| Condition | Arrhythmia Incidence (Trials with Arrhythmias/Total Trials) | Percentage of Trials with Arrhythmias |

| Dofetilide alone (100 nM) | 23/55 nih.gov | 41.8% |

| Untreated Control | 1/50 nih.gov | 2.0% |

| This compound alone (5 µM) | 2/50 nih.gov | 4.0% |

| This compound (5 µM) + Dofetilide (100 nM) | 2/50 nih.gov | 4.0% |

These results indicate that this compound pretreatment significantly protects rabbit hearts from the proarrhythmic effects of dofetilide. nih.gov

Modulation of Action Potential Duration Dispersion

Action potential duration (APD) dispersion, the variation in repolarization time across different regions of the heart, is a key factor contributing to arrhythmogenesis. nih.govnih.gov Increased APD dispersion can create electrical gradients that facilitate reentrant arrhythmias. nih.gov

Studies in isolated Langendorff-perfused rabbit hearts have investigated the effect of this compound on APD dispersion. Dofetilide is known to prolong APD and can exacerbate APD dispersion. researchgate.netnih.gov Pretreatment with this compound has been shown to reduce the spatial dispersion of action potential duration that is increased by dofetilide. researchgate.net

While 5 µM this compound alone did not significantly alter APD compared to controls, pretreatment with this concentration before dofetilide perfusion reduced the APD-prolonging effect of dofetilide. researchgate.netahajournals.org Higher concentrations of this compound (50 µM) have been observed to decrease APD in isolated rabbit ventricular myocytes. ahajournals.org The modulation of APD and its dispersion by this compound is likely related to its interaction with the hERG channel, influencing repolarization. ahajournals.org

Evaluation in Chronic Atrioventricular Block Dog Model (Comparative Studies)

The chronic atrioventricular block (CAVB) dog model is a well-established in vivo model used in cardiovascular preclinical drug research to study ventricular remodeling and arrhythmias. frontiersin.orgnih.govnih.gov This model develops bradycardia and ventricular remodeling, which predisposes the heart to arrhythmias, including dofetilide-induced Torsades de Pointes. frontiersin.org

While the provided search results primarily detail the effects of another compound, LUF7244, in this model researchgate.net, they mention this compound as a known activator of Kv11.1 channels and highlight the investigation of hERG activators in counteracting dofetilide-induced arrhythmias in this model researchgate.net. Comparative studies in the CAVB dog model often evaluate the efficacy of novel antiarrhythmic agents against known proarrhythmic challenges like dofetilide. researchgate.net Although direct detailed data for this compound in the CAVB dog model is not extensively provided in the snippets, the context suggests that such studies are relevant for evaluating the in vivo antiarrhythmic potential of compounds like this compound that modulate hERG channel activity. researchgate.netuniversiteitleiden.nl The CAVB dog model is considered valuable for predicting and understanding the pro- and anti-arrhythmic effects of drugs due to its similarities to human electrophysiology and remodeling processes. nih.govnih.gov

Advanced Methodologies and Assays in Vu0405601 Research

Radioligand-Binding Assays (e.g., [3H]Dofetilide Displacement)

Radioligand-binding assays, particularly those utilizing [3H]dofetilide displacement, have been instrumental in characterizing the interaction of VU0405601 with the hERG channel. Dofetilide (B1670870) is a well-characterized hERG blocker vanderbilt.edu. These assays involve incubating membranes from cells expressing the Kv11.1 channel (such as HEK293 cells stably overexpressing the human KCNH2 gene) with the radiolabeled hERG blocker, [3H]dofetilide, in the presence or absence of the test compound, this compound ahajournals.orgsci-hub.senih.govoup.com.

Studies using this technique have shown that this compound can reduce the binding of [3H]dofetilide to the Kv11.1 channel ahajournals.org. This displacement suggests that this compound interacts with the channel in a way that affects dofetilide binding. Research indicates that this compound acts as a negative allosteric modulator of dofetilide binding ahajournals.orgnih.govahajournals.orgnih.gov. This means that this compound binds to a site on the hERG channel distinct from the site where dofetilide binds (the central cavity or orthosteric site) ahajournals.orgahajournals.orgnih.gov. By binding to this allosteric site, this compound appears to alter the channel's conformation, subsequently decreasing the affinity of typical hERG blockers like dofetilide by increasing their dissociation rates ahajournals.orgahajournals.org.

Data from [3H]dofetilide displacement assays have provided quantitative insights into the potency of this compound's effect. For instance, one study reported that this compound reduced [3H]dofetilide binding with an IC50 value of 7.8 ± 0.4 μmol/L. ahajournals.org The displacement curves for this compound demonstrated Hill coefficients different from unity, further supporting a non-competitive, likely allosteric, mechanism of action ahajournals.org.

Table 1: [3H]Dofetilide Displacement Data for this compound

| Compound | IC50 (μmol/L) | Hill Coefficient |

| This compound | 7.8 ± 0.4 | -1.2 ± 0.01 |

Note: Data is representative of findings from [3H]dofetilide displacement assays.

Single-point dissociation assays have also been used to screen for allosteric effects, showing that this compound significantly increased the dissociation of [3H]dofetilide from the Kv11.1 channel at a concentration of 10 μmol/L ahajournals.org. This further supports its role as a negative allosteric modulator ahajournals.orgahajournals.org.

Automated Patch-Clamp Techniques for hERG Current Measurement

Automated patch-clamp techniques are considered the gold standard for assessing ion channel function and have been extensively used in hERG research, including studies on this compound nih.govnanion.de. These techniques allow for high-throughput electrophysiological measurements of hERG current (IKr) in cells expressing the channel, such as hERG-HEK cells vanderbilt.edunih.govnih.gov.

Patch-clamp analysis has been crucial for understanding the functional effects of this compound on hERG current amplitude, inactivation, and deactivation kinetics vanderbilt.edunih.gov. Studies using whole-cell patch clamp in hERG-HEK cells have shown that this compound acts as a hERG agonist, increasing both activating and tail current amplitudes nih.gov. This effect was observed when this compound was applied extracellularly, suggesting an extracellular binding site ahajournals.org.

Detailed analysis of the biophysical properties of hERG currents in the presence of this compound has revealed specific modulatory effects. This compound has been shown to accelerate activation kinetics, decreasing the time constant nih.govresearchgate.net. It also slows the rate of hERG inactivation and accelerates recovery from inactivation nih.govresearchgate.net. Furthermore, this compound shifts the voltage dependence of activation and inactivation nih.govresearchgate.net. These effects contribute to an increase in IKr ahajournals.org.

Quantitative data from patch-clamp experiments illustrate these effects. For example, 50 μM this compound significantly increased the outward hERG currents researchgate.net. This compound also increased the IC50 of dofetilide for blocking hERG current, shifting it from 38.7 nM to 76.3 nM vanderbilt.edunih.govresearchgate.netacadempharm.ru. This finding from functional assays complements the binding data, indicating that this compound makes the channel less sensitive to block by dofetilide vanderbilt.edunih.gov.

Table 2: Effects of 50 μM this compound on hERG Channel Kinetics in hERG-HEK Cells

| Parameter | Control | With 50 μM this compound | p-value |

| Activation Time Constant (ms) | 899.7 ± 294.2 | 258.2 ± 47.1 | < 0.005 |

| V1/2 of Inactivation (mV) | -64.6 ± 3.7 | -48.8 ± 1.7 | < 0.005 |

| Slope Factor of Inactivation (mV) | -19.9 ± 1.2 | -18.9 ± 1.1 | not significant |

Note: Data is representative of findings from patch-clamp analysis.

Automated patch-clamp platforms have also been utilized in high-throughput screening (HTS) efforts to identify compounds that modulate hERG channel activity, including activators like this compound nih.gov. The combination of automated patch clamp with assays like the Tl+ flux assay has been optimized for HTS, and this compound has been used as a well-characterized activator in such optimized assays nih.govnanion.deresearchgate.net.

Computational Modeling and In Silico Studies for hERG Liability Prediction

Computational modeling and in silico studies play a significant role in predicting drug-hERG channel interactions and assessing hERG liability nih.govresearchgate.netsfu.caresearchgate.net. These methods can complement experimental data by providing insights into potential binding sites, mechanisms of action, and the impact of channel modulation on cardiac action potentials researchgate.netsfu.ca.

While the primary focus of many in silico models has been on predicting hERG inhibition, there is growing recognition of the need to consider hERG agonists and their potential effects researchgate.net. This compound, as a known hERG activator, presents a case study for evaluating the capabilities of computational tools in handling compounds with agonistic activity researchgate.net.

Studies have explored how computational tools for predicting hERG liability handle hERG activators like this compound. Some machine learning models (MLM) developed for predicting hERG inhibition may not explicitly account for agonistic effects researchgate.net. However, some tools have shown the ability to identify hERG agonists as interacting with the channel, even if the prediction is based on an inhibition-centric model researchgate.net. Further development of in silico methods is warranted to improve the prediction of hERG-related cardiotoxicity by explicitly incorporating both agonism and inhibition researchgate.net.

Computational models can integrate experimental data, such as that obtained from patch-clamp studies on the effects of this compound on hERG kinetics, to simulate the impact on cardiac action potentials researchgate.net. While specific detailed in silico studies solely focused on predicting this compound's hERG liability using advanced computational models were not extensively detailed in the search results, the broader context of hERG research highlights the increasing use of computational approaches to understand the effects of channel modulators researchgate.netsfu.ca. These models can help to predict how compounds like this compound, by altering hERG current properties, might influence cardiac electrical activity and potentially mitigate proarrhythmic risks associated with hERG block researchgate.netsfu.ca.

Therapeutic and Research Implications of Vu0405601

Potential as a Co-Administered Agent to Mitigate Drug-Induced Arrhythmias

Drug-induced arrhythmias, particularly those linked to hERG channel blockade, pose a significant risk in pharmacotherapy. nih.govstjames.ienih.gov VU0405601 has shown promise as a co-administered agent to reduce the proarrhythmic effects of hERG-blocking drugs. Research in isolated, Langendorff-perfused rabbit hearts demonstrated that pretreatment with this compound significantly reduced dofetilide-induced arrhythmias. nih.gov Dofetilide (B1670870) is a known hERG inhibitor and a class III antiarrhythmic drug. ahajournals.orgahajournals.org

In experiments, with dofetilide alone, a high percentage of hearts experienced arrhythmias. In contrast, when this compound was preadministered, the incidence of arrhythmias was markedly reduced. nih.gov This protective effect was also observed when considering individual attempts at arrhythmia induction. nih.gov

Further studies using whole-cell patch clamp analysis in hERG-expressing HEK cells revealed that this compound can increase the concentration of dofetilide required to inhibit hERG current by 50% (IC50). nih.govnih.gov This indicates that this compound reduces the sensitivity of hERG to dofetilide inhibition. nih.gov The compound mitigates the effects of hERG blockers primarily by reducing inactivation from the extracellular side of the channel, a mechanism distinct from where most clinical hERG inhibitors bind. nih.govnih.gov

Research Finding: Pretreatment with 5 μM this compound reduced the incidence of arrhythmias induced by 100 nM dofetilide in isolated rabbit hearts from 10 out of 11 hearts to 2 out of 10 hearts (p = 0.019). nih.gov

Research Finding: this compound increased the IC50 of dofetilide for hERG current inhibition from 38.7 nM to 76.3 nM in hERG-HEK cells. nih.govnih.govresearchgate.net

These findings suggest that co-administration of this compound could potentially offer a strategy to allow the use of certain therapeutic drugs that are otherwise limited by their hERG blocking activity and associated arrhythmia risk.

Facilitation of Drug Discovery and Development Processes

The potential for unintended hERG blockade by drug candidates is a major hurdle in the drug discovery and development pipeline, often leading to the termination of promising compounds. mdpi.comnih.govdrughunter.comnih.gov The identification and characterization of compounds like this compound, which can modulate hERG activity, offer new avenues to facilitate this process. nih.govnih.govuniversiteitleiden.nl

This compound was identified through a high-throughput screening assay designed to find agents that could increase the IC70 of dofetilide, a known hERG blocker. nih.govnih.gov This screening approach itself highlights a strategy for identifying compounds that can counteract hERG inhibition. nih.govnih.gov

By demonstrating that small molecules can be designed to reduce the sensitivity of hERG to inhibitors, this compound research supports the feasibility of developing compounds that can mitigate hERG liability. nih.govnih.gov This can impact drug discovery by allowing for the progression of compounds that might otherwise be discarded due to moderate hERG affinity, if co-administration or structural modifications guided by the understanding of this compound's mechanism can address the issue. nih.govnih.gov

The study of this compound's interaction with hERG, particularly its extracellular binding site and effects on inactivation, provides valuable insights into alternative modulation sites on the channel. nih.govnih.gov This knowledge can inform the design of new chemical entities with reduced hERG interaction or the development of strategies to mitigate the effects of existing hERG blockers. nih.govnih.gov

Addressing Unintended hERG Blockade by Pharmaceuticals

Unintended hERG blockade by pharmaceuticals is a significant cause of drug-induced QT prolongation and the risk of TdP. mdpi.comnih.govstjames.ieahajournals.orgnih.govresearchgate.net this compound's ability to mitigate the effects of hERG blockers presents a direct approach to address this issue. nih.govnih.gov

Research indicates that this compound reduces the sensitivity of hERG to inhibition by multiple blockers, not just dofetilide. nih.gov This suggests a broader potential to counteract the effects of various drugs that interact with the hERG channel. nih.gov The mechanism involves this compound acting from the extracellular side and primarily affecting channel inactivation. nih.govnih.gov This is distinct from the inner pore binding site where many clinically relevant hERG inhibitors exert their effect. nih.govnih.gov

The fact that this compound can shift the IC50 of hERG inhibitors like dofetilide and droperidol (B1670952) underscores its potential to reduce the potency of these unintended interactions. researchgate.net

Research Finding: this compound shifted the IC50 of dofetilide from 38.7 nM to 76.3 nM. researchgate.net

Research Finding: this compound shifted the IC50 of droperidol from 0.35 µM to 48 µM. researchgate.net

This mechanism of action, modulating hERG from the extracellular aspect and influencing inactivation, offers a novel strategy to counteract the effects of drugs that block the inner pore. nih.govnih.gov This could potentially allow for the continued or safer use of certain essential pharmaceuticals that carry a risk of hERG-mediated cardiotoxicity. nih.govnih.gov

Novel Approaches to Ion Channel Modulation in Cardiac Safety

The study of this compound has contributed to the understanding of novel approaches to ion channel modulation for cardiac safety. ahajournals.orgnih.gov Traditional approaches to address hERG liability often involve structural modifications to the drug candidate to reduce its affinity for the channel. However, this compound represents a different strategy: modulating the channel itself to make it less susceptible to blockade by other compounds. nih.govnih.gov

This compound acts as a hERG agonist, increasing activating and tail current amplitudes. nih.gov This agonistic activity, combined with its ability to reduce the inhibitory effects of blockers, highlights a complex allosteric modulation. ahajournals.orgahajournals.org Allosteric modulators bind to a site on the channel distinct from the main drug binding site, influencing channel function or the binding of other ligands. ahajournals.orgahajournals.org this compound appears to bind to the extracellular domain of the hERG channel. ahajournals.orgahajournals.org

The identification of this compound as a compound that can reduce the sensitivity of hERG to inhibitors through an allosteric mechanism provides a proof-of-concept for developing similar modulators. nih.govahajournals.orgahajournals.orgnih.gov This opens up new possibilities for pharmacological interventions to enhance cardiac safety by directly influencing ion channel behavior in the presence of potentially harmful drugs. ahajournals.orgnih.gov

Future Directions in Allosteric Modulation of Voltage-Gated Ion Channels

The research on this compound and similar compounds points towards promising future directions in the allosteric modulation of voltage-gated ion channels beyond hERG, with implications for cardiac safety and other therapeutic areas. ahajournals.orgcore.ac.uk While allosteric modulation is well-established for ligand-gated ion channels and GPCRs, its application to voltage-gated ion channels is less developed. ahajournals.orgahajournals.org

The success in identifying this compound and characterizing its allosteric effects on hERG demonstrates the potential for discovering modulators that interact with sites other than the central cavity or voltage sensor. nih.govahajournals.orgahajournals.orgnih.gov These allosteric sites can offer greater selectivity and potentially a better safety profile compared to orthosteric ligands. ahajournals.org

Future research directions include exploring allosteric modulation of other cardiac ion channels critical for action potential shape and cardiac rhythm, such as sodium (Nav1.5) and calcium (Cav1.2) channels, which are also implicated in drug-induced arrhythmias. drughunter.comreactionbiology.comsophion.comvumc.org Understanding the structural basis of this compound's interaction with the extracellular domain of hERG can guide the design of allosteric modulators for other voltage-gated channels with similar structural motifs. nih.govnih.gov

The development of high-throughput screening assays, like the one used to find this compound, will be crucial for identifying novel allosteric modulators targeting various voltage-gated ion channels. nih.govnih.govnanion.de Such modulators could serve as valuable research tools to probe ion channel function and as potential therapeutic agents or co-administered drugs to improve the safety and efficacy of existing and new pharmaceuticals. nih.govahajournals.orgnih.gov

Q & A

Basic Research Questions

Q. How should researchers formulate a hypothesis for studying VU0405601’s biochemical interactions?

- Begin with a systematic literature review to identify gaps in understanding its mechanisms. Use the PICO framework (Population, Intervention, Comparison, Outcome) to define variables, e.g., "Does this compound (Intervention) inhibit [specific receptor] (Population) more effectively than [comparator compound] (Comparison) under [experimental conditions] (Outcome)?" Validate hypotheses using dose-response assays and statistical models (e.g., ANOVA for significance testing) .

Q. What experimental design principles are critical for initial studies on this compound?

- Prioritize controlled variables (e.g., pH, temperature) and replicate experiments to ensure reproducibility. Use factorial designs to test multiple interacting factors (e.g., concentration gradients, incubation times). Include negative/positive controls and blinded data analysis to minimize bias .

Q. How can researchers ensure robust data collection for this compound’s pharmacokinetic properties?

- Employ triangulation methods : combine HPLC for quantitative analysis, mass spectrometry for structural confirmation, and in vitro assays (e.g., plasma protein binding). Use standardized protocols (e.g., OECD guidelines) and document metadata (e.g., batch numbers, solvent purity) to enhance traceability .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported efficacy across different cell lines?

- Conduct meta-analysis of existing data to identify confounding variables (e.g., cell passage number, culture media). Apply Bayesian statistics to quantify uncertainty or use multi-omics approaches (e.g., transcriptomics/proteomics) to contextualize mechanism variations. Cross-validate findings with orthogonal assays (e.g., CRISPR knockdown vs. pharmacological inhibition) .

Q. What methodologies optimize this compound’s target selectivity in complex biological systems?

- Use structure-activity relationship (SAR) studies with mutagenesis or molecular docking simulations. Pair these with functional assays (e.g., calcium flux for GPCR targets) and off-target profiling (e.g., kinase panels). Implement machine learning to predict binding affinities and prioritize high-specificity analogs .

Q. How to integrate this compound’s findings into broader theoretical frameworks (e.g., signaling pathways)?

- Map experimental data onto established pathways (e.g., KEGG, Reactome) using network pharmacology tools . Perform systems biology modeling (e.g., ordinary differential equations for pathway dynamics) to predict downstream effects. Validate with knockout models or clinical correlation studies (if applicable) .

Methodological Best Practices

Q. What criteria ensure a literature review on this compound is comprehensive and unbiased?

- Follow PRISMA guidelines for systematic reviews: define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010), use databases like PubMed/Scopus, and assess bias via tools like ROBINS-I. Annotate conflicting results and highlight mechanistic uncertainties .

Q. How to address ethical considerations in animal studies involving this compound?

- Adhere to 3Rs principles (Replacement, Reduction, Refinement): use in silico models (e.g., QSAR) for preliminary screening, minimize sample sizes via power analysis, and employ non-invasive monitoring (e.g., bioluminescence imaging). Obtain ethics committee approval and document protocols transparently .

Q. What statistical approaches validate this compound’s dose-dependent effects in heterogeneous datasets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.